![molecular formula C22H27N3O5 B4439173 N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B4439173.png)
N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}-2-(4-methoxyphenyl)acetamide
Overview
Description
N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}-2-(4-methoxyphenyl)acetamide, commonly known as MAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MAA is a small molecule inhibitor that targets the cancer-associated protein, Aurora A kinase.
Mechanism of Action
MAA inhibits the activity of Aurora A kinase, a protein that plays a critical role in cell division and proliferation. Aurora A kinase is overexpressed in many types of cancer, making it a promising target for cancer therapy. By inhibiting the activity of Aurora A kinase, MAA disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
MAA has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. Moreover, MAA has also been shown to inhibit tumor growth in vivo, indicating its potential as a therapeutic agent for cancer treatment. However, further studies are required to investigate the long-term effects of MAA on normal cells and tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MAA in lab experiments is its high potency and specificity towards Aurora A kinase. Moreover, MAA has shown efficacy in overcoming drug resistance in cancer cells, making it a potential candidate for combination therapy. However, one of the limitations of using MAA in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the development of MAA as a potential cancer therapeutic agent. One of the directions is to investigate the efficacy of MAA in combination with other anticancer drugs. Moreover, further studies are required to investigate the long-term effects of MAA on normal cells and tissues. Additionally, the development of MAA analogs with improved solubility and bioavailability may enhance its therapeutic potential.
Scientific Research Applications
MAA has shown promising results in preclinical studies as a potential treatment for various types of cancer, including breast cancer, lung cancer, and leukemia. MAA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, MAA has also shown efficacy in overcoming drug resistance in cancer cells, making it a potential candidate for combination therapy with other anticancer drugs.
properties
IUPAC Name |
N-[3-methoxy-4-[(2-morpholin-4-ylacetyl)amino]phenyl]-2-(4-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-28-18-6-3-16(4-7-18)13-21(26)23-17-5-8-19(20(14-17)29-2)24-22(27)15-25-9-11-30-12-10-25/h3-8,14H,9-13,15H2,1-2H3,(H,23,26)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXOXNFDENGXOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)NC(=O)CN3CCOCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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